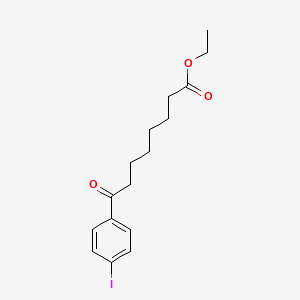

Ethyl 8-(4-iodophenyl)-8-oxooctanoate

Description

Contextualization within Modern Synthetic Chemistry Paradigms

Modern synthetic chemistry has evolved into a discipline focused on the efficient and precise construction of complex molecular architectures. This field is driven by the need for novel therapeutic agents, functional materials, and molecular probes to investigate biological processes. Key paradigms in contemporary synthesis include the development of atom-economical reactions, the pursuit of step-economy (reducing the number of synthetic steps), and the design of modular synthetic routes that allow for the rapid generation of molecular diversity. In this context, the strategic use of well-defined building blocks is paramount to achieving these goals. These building blocks are molecular scaffolds that possess multiple functional groups, allowing for sequential and controlled chemical transformations.

Significance of Multifunctionalized Aryl-Containing Esters in Organic Synthesis

Multifunctionalized aryl-containing esters are a significant class of building blocks in organic synthesis due to their inherent versatility. These compounds typically feature an aromatic ring, which can be substituted with various functional groups, and an ester moiety. The aryl group serves as a rigid scaffold that can be readily modified using a vast array of established synthetic methodologies, such as cross-coupling reactions. The ester functional group provides a handle for further transformations, including hydrolysis, reduction, or conversion to other carbonyl derivatives. The presence of additional functional groups, such as halides or ketones, further enhances their utility, enabling them to participate in a wider range of chemical reactions. This multi-functionality makes them valuable intermediates in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.comresearchgate.net

Overview of Research Trajectories for Complex Carbonyl-Containing Compounds

Research into complex carbonyl-containing compounds is a vibrant and rapidly advancing area of organic chemistry. nih.gov The carbonyl group is a cornerstone of organic synthesis, participating in a plethora of reactions that form the basis of modern synthetic strategies. semanticscholar.org Current research trajectories are focused on several key areas. One major focus is the development of novel catalytic methods for the synthesis and functionalization of carbonyl compounds, with an emphasis on enantioselective transformations to produce chiral molecules with high optical purity. Another significant trend is the use of carbonyl compounds in the design and synthesis of "smart" materials, where the reversible nature of some carbonyl reactions is exploited to create self-healing polymers and other responsive materials. In the realm of medicinal chemistry, complex carbonyl compounds are central to the development of new therapeutic agents, with many drugs containing ester, amide, or ketone functionalities. numberanalytics.comnih.gov The exploration of novel reactivity patterns and the application of well-established reactions to increasingly complex molecular scaffolds continue to drive innovation in this field.

Chemical Profile of Ethyl 8-(4-iodophenyl)-8-oxooctanoate

This compound is a bifunctional organic molecule that incorporates an aryl iodide, a ketone, and an ester functional group. This combination of functionalities makes it a potentially valuable building block in organic synthesis.

Chemical Structure and Properties

The chemical structure of this compound consists of an ethyl octanoate (B1194180) chain where the terminal carbon is part of a ketone. The other side of this ketone is attached to a phenyl ring substituted with an iodine atom at the para position.

Interactive Data Table of Chemical Properties

| Property | Value |

| CAS Number | 898777-48-5 |

| Molecular Formula | C16H21IO3 |

| Molecular Weight | 388.24 g/mol |

| IUPAC Name | This compound |

Data sourced from publicly available chemical databases. chemicalbook.com

Synthesis of this compound

Plausible Synthetic Pathway: Friedel-Crafts Acylation

A likely method for the synthesis of this compound is through a Friedel-Crafts acylation reaction. beilstein-journals.orggoogle.com This classic method is widely used for the preparation of aryl ketones. semanticscholar.org

The synthesis would likely involve two main steps:

Preparation of the Acylating Agent: The first step would be the preparation of a suitable acylating agent from octanedioic acid. This would typically involve the conversion of one of the carboxylic acid groups of octanedioic acid into a more reactive derivative, such as an acyl chloride or an anhydride (B1165640), while the other carboxylic acid group is protected as an ethyl ester. This can be achieved by reacting ethyl hydrogen octanedioate with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Friedel-Crafts Acylation Reaction: The resulting acyl chloride (ethyl 8-chloro-8-oxooctanoate) would then be reacted with iodobenzene (B50100) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). google.comrsc.org The Lewis acid activates the acyl chloride, facilitating the electrophilic aromatic substitution onto the iodobenzene ring. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or carbon disulfide. The para-substitution pattern is generally favored due to steric hindrance at the ortho positions.

Chemical Reactivity and Potential Transformations

The trifunctional nature of this compound provides a platform for a variety of subsequent chemical transformations, making it a versatile intermediate in multi-step syntheses.

Reactions at the Aryl Iodide Moiety

The carbon-iodine bond in aryl iodides is a key site for a range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly palladium-catalyzed cross-coupling reactions. nih.gov

Suzuki-Miyaura Coupling: The iodo group can be readily replaced by a variety of aryl, heteroaryl, or vinyl groups through a Suzuki-Miyaura coupling reaction. This reaction involves the use of a palladium catalyst and a boronic acid or ester in the presence of a base. This transformation would allow for the synthesis of a diverse library of biaryl compounds.

Sonogashira Coupling: The aryl iodide can also undergo a Sonogashira coupling with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. This reaction is a highly efficient method for the formation of a carbon-carbon triple bond, leading to the synthesis of aryl-substituted alkynes.

Heck Coupling: Another potential transformation is the Heck coupling, where the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon double bond.

Buchwald-Hartwig Amination: The aryl iodide can also be converted to an arylamine through a Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling with an amine.

Transformations of the Ketone and Ester Groups

The ketone and ester functionalities also offer numerous possibilities for further chemical modification.

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents such as sodium borohydride (B1222165) (NaBH₄). The ester group is generally unreactive under these conditions. Both the ketone and the ester can be reduced to the corresponding alcohol and diol, respectively, using stronger reducing agents like lithium aluminum hydride (LiAlH₄).

Wittig Reaction: The ketone can be converted to an alkene through a Wittig reaction, reacting with a phosphorus ylide.

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be used for further transformations, such as amide bond formation.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 8-(4-iodophenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21IO3/c1-2-20-16(19)8-6-4-3-5-7-15(18)13-9-11-14(17)12-10-13/h9-12H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUYCNBQSWFYHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645720 | |

| Record name | Ethyl 8-(4-iodophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-48-5 | |

| Record name | Ethyl 4-iodo-η-oxobenzeneoctanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 8-(4-iodophenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for Ethyl 8 4 Iodophenyl 8 Oxooctanoate

Retrosynthetic Dissection and Key Synthetic Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For Ethyl 8-(4-iodophenyl)-8-oxooctanoate, several key disconnections can be identified to simplify the structure into readily available starting materials.

Disconnection at the Carbonyl Group (C8)

A primary disconnection can be made at the bond between the carbonyl carbon (C8) and the phenyl ring. This leads to two key synthons: an acyl cation equivalent derived from the octanedioic acid monoester and an anionic 4-iodophenyl species. This disconnection suggests a Friedel-Crafts acylation or a related ketone synthesis as a potential forward reaction.

Disconnection at the Ester Linkage

Another logical disconnection is at the ester functional group. This involves breaking the bond between the carbonyl carbon of the ester and the ethoxy group. This retrosynthetic step points towards an esterification reaction as a final step in the synthesis, starting from 8-(4-iodophenyl)-8-oxooctanoic acid and ethanol (B145695).

Disconnection of the Aryl-Iodine Bond

The carbon-iodine bond on the aromatic ring can also be disconnected. This suggests the introduction of the iodine atom onto a precursor phenyl ring, such as that of ethyl 8-oxo-8-phenyloctanoate. This transformation can be achieved through electrophilic aromatic substitution, specifically iodination.

Total Synthesis Approaches via Convergent and Divergent Strategies

Based on the retrosynthetic analysis, several total synthesis strategies can be employed, utilizing both convergent and divergent approaches to assemble this compound.

Esterification Reactions in the Final Stages of Synthesis

A common and efficient strategy involves performing the esterification in the final step. This approach starts with the synthesis of 8-(4-iodophenyl)-8-oxooctanoic acid, which is then esterified with ethanol in the presence of an acid catalyst to yield the target molecule. This late-stage functionalization is often preferred as it can simplify purification and handling of intermediates. For instance, 8-bromooctanoic acid can be esterified with ethanol using sulfuric acid as a catalyst. chemicalbook.com A similar approach can be applied to the iodo-substituted analogue.

Ketone Formation Methodologies

The formation of the ketone moiety is a crucial step in the synthesis. Several established methodologies can be employed for this transformation.

Friedel-Crafts Acylation: This classic method involves the reaction of an acylating agent with an aromatic compound in the presence of a Lewis acid catalyst. nih.govsapub.org For the synthesis of this compound, iodobenzene (B50100) can be acylated with a derivative of suberic acid monoester, such as ethyl 8-chloro-8-oxooctanoate. nih.gov The reaction is typically catalyzed by a Lewis acid like aluminum chloride (AlCl₃). sapub.org

| Reactants | Catalyst | Product |

| Iodobenzene | AlCl₃ | This compound |

| Ethyl 8-chloro-8-oxooctanoate |

Weinreb Amide Chemistry: The Weinreb-Nahm ketone synthesis is a valuable alternative that often provides higher yields and avoids over-addition problems associated with other organometallic reactions. wikipedia.orgorientjchem.org This method involves the preparation of a Weinreb-Nahm amide from a carboxylic acid derivative. This amide then reacts with an organometallic reagent, such as a Grignard or organolithium reagent, to form a stable chelated intermediate that, upon workup, yields the desired ketone. wikipedia.orgresearchgate.net In this context, a Weinreb amide of suberic acid monoester could be reacted with a 4-iodophenyl Grignard reagent.

| Reactants | Reagent | Intermediate | Product |

| Suberic acid monoester Weinreb amide | 4-iodophenylmagnesium bromide | Stable chelated intermediate | This compound |

Grignard Reactions: Grignard reagents are highly versatile in forming carbon-carbon bonds. mnstate.eduwikipedia.org A Grignard reagent prepared from 1,4-diiodobenzene (B128391) can react with a suitable acyl donor, such as an acid chloride or an ester of suberic acid. leah4sci.comyoutube.com However, careful control of stoichiometry is crucial to prevent the addition of a second equivalent of the Grignard reagent to the newly formed ketone. youtube.com

| Reactants | Product |

| 4-iodophenylmagnesium bromide | This compound |

| Ethyl 8-chloro-8-oxooctanoate |

Aryl Halide Introduction Techniques (e.g., Sandmeyer Reaction, Direct Iodination)

The introduction of the iodine atom onto the phenyl ring is a critical step in the synthesis of the target molecule. The position of the iodine is para to the carbonyl group, which directs the synthetic strategy. Two primary methods for achieving this are the Sandmeyer reaction and direct electrophilic iodination.

The Sandmeyer reaction offers a versatile route to aryl iodides from the corresponding anilines. researchgate.netacs.orgacs.org This reaction proceeds via the diazotization of an aromatic amine, followed by treatment with a copper(I) iodide salt. researchgate.net For the synthesis of a precursor to this compound, this would involve the diazotization of 4-aminoacetophenone, followed by the introduction of iodine. The Sandmeyer reaction is particularly useful for introducing a wide range of functional groups and can be a reliable method when the corresponding aniline (B41778) is readily available. acs.org

Direct iodination of an aromatic ring is another viable approach. This electrophilic aromatic substitution reaction typically employs molecular iodine in the presence of an oxidizing agent or a Lewis acid catalyst. acs.org For instance, the iodination of acetophenone (B1666503) can be achieved using iodine monochloride or potassium iodide in the presence of a strong acid like sulfuric acid. acs.org This method selectively introduces the iodine atom at the para position relative to the acetyl group due to the directing effects of the carbonyl group. acs.org More contemporary methods for direct iodination utilize greener and more efficient catalyst systems. For example, a combination of copper(II) oxide and iodine in methanol (B129727) has been shown to be effective for the α-iodination of aromatic ketones, although this functionalizes the position next to the carbonyl rather than the aromatic ring itself. organic-chemistry.org For ring iodination, systems like elemental iodine with 30% aqueous hydrogen peroxide under solvent-free conditions have been developed for methoxy-substituted aryl ketones, which could be adapted for other substrates. rsc.org

| Method | Starting Material | Reagents | Key Features |

| Sandmeyer Reaction | 4-aminoacetophenone | 1. NaNO₂, HCl 2. CuI | Versatile for various functional groups. researchgate.netacs.orgacs.org |

| Direct Iodination | Acetophenone | I₂, oxidizing agent (e.g., H₂O₂, ICl) | Direct introduction of iodine onto the aromatic ring. acs.orgrsc.org |

Metal-Catalyzed Coupling Strategies for C-C Bond Formation

The formation of the carbon-carbon bond between the aliphatic chain and the 4-iodophenyl moiety is a pivotal step in the synthesis of this compound. Modern organic synthesis offers a powerful toolkit of metal-catalyzed cross-coupling reactions to achieve this transformation with high efficiency and selectivity.

The Suzuki-Miyaura coupling is a robust and widely used method for C-C bond formation, typically involving the reaction of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. jyu.finih.govresearchgate.net For the synthesis of the target molecule, one could envision coupling an organoboron derivative of the C8 ester chain with a 4-iodo-substituted aromatic ketone precursor. Alternatively, and more commonly for ketone synthesis, an acyl chloride or anhydride (B1165640) can be coupled with an arylboronic acid. nih.govmdpi.com

A plausible Suzuki-Miyaura approach would involve the reaction of 4-iodobenzoyl chloride with a suitable organoboron reagent derived from an 8-carbon ester. The reaction is catalyzed by palladium complexes, often with phosphine (B1218219) ligands. nih.govmdpi.com This acyl Suzuki coupling has been shown to be effective for the synthesis of a variety of aryl ketones. organic-chemistry.orgmdpi.com The use of acyl chlorides as electrophiles in Suzuki couplings is a well-established method for producing aryl ketones. mdpi.com

| Coupling Partners | Catalyst System | Advantages |

| 4-iodobenzoyl chloride + Organoboron reagent of C8 ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base | High functional group tolerance, mild reaction conditions. organic-chemistry.orgmdpi.com |

| 4-bromobenzoyl chloride + Phenylboronic acid | Pd₂(dba)₃, K₂CO₃ | Well-studied for similar aryl ketone syntheses. mdpi.com |

The Heck reaction typically involves the palladium-catalyzed coupling of an aryl halide with an alkene. mdpi.com To form a ketone, this reaction can be adapted to use enol ethers. researchgate.netrsc.orgacs.org The arylation of an enol ether derived from an 8-carbon aldehyde or ketone with 1,4-diiodobenzene could be a potential route. Subsequent hydrolysis of the resulting enol ether would yield the desired ketone. The regioselectivity of the Heck reaction with substituted enol ethers can be a challenge, but specific catalyst systems have been developed to control the outcome. researchgate.netnih.gov

The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org To synthesize a ketone, the Sonogashira reaction can be followed by the hydration of the resulting alkyne. A carbonylative Sonogashira coupling offers a more direct route, where an aryl iodide is reacted with a terminal alkyne and carbon monoxide to form an alkynyl ketone directly. organic-chemistry.orgmdpi.com This approach could be used to couple 1,4-diiodobenzene with an appropriate alkyne, followed by further functionalization of the second iodo-group.

| Coupling Strategy | Key Intermediates | Notes |

| Heck Coupling | Enol ether of a C8 aldehyde/ketone | Regioselectivity can be a key consideration. researchgate.netacs.org |

| Sonogashira Coupling | Terminal alkyne, followed by hydration or carbonylative coupling | Offers a route to ynones which are versatile intermediates. organic-chemistry.orgorganic-chemistry.orgmdpi.com |

The Kumada coupling utilizes a Grignard reagent and an organic halide, typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this could involve the reaction of a Grignard reagent derived from an 8-carbon haloester with 4-iodo-benzoyl chloride. A significant challenge with Kumada coupling is the high reactivity of Grignard reagents, which can lead to a lack of functional group tolerance. wikipedia.org However, methods have been developed for the efficient synthesis of aryl ketones from the addition of Grignard reagents to aryl acid chlorides. wisc.edusemanticscholar.orgacs.org

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. rsc.orgsigmaaldrich.com Organozinc reagents are generally more functional group tolerant than their Grignard counterparts. chem-station.com A Negishi acylative cross-coupling between an organozinc halide and an acyl chloride is a well-established method for ketone synthesis. mdpi.com This could be applied by reacting an organozinc derivative of the C8 ester chain with 4-iodobenzoyl chloride.

| Coupling Variant | Organometallic Reagent | Key Advantages/Disadvantages |

| Kumada Coupling | Grignard Reagent (Organomagnesium) | High reactivity, potentially low functional group tolerance. wikipedia.orgorganic-chemistry.org |

| Negishi Coupling | Organozinc Reagent | Good functional group tolerance, milder reaction conditions. rsc.orgchem-station.commdpi.com |

Chemo- and Regioselective Considerations in Synthetic Route Design

The synthesis of a bifunctional molecule like this compound requires careful consideration of chemo- and regioselectivity at various stages.

Chemoselectivity is crucial when dealing with molecules containing multiple reactive sites, such as the ester and the aryl iodide. For instance, in a potential Friedel-Crafts acylation approach to form the ketone, the presence of the ester group could lead to side reactions if not properly managed. researchgate.netorganic-chemistry.orgresearchgate.netorganic-chemistry.org The choice of Lewis acid and reaction conditions is critical to favor acylation of the aromatic ring over reactions with the ester. Modern methods using milder catalysts like indium tribromide have shown improved chemoselectivity in Friedel-Crafts reactions with ester-containing substrates. researchgate.netorganic-chemistry.org

Regioselectivity is paramount in the iodination step. When performing a direct iodination on a substituted benzene (B151609) ring, the directing effects of the existing substituents determine the position of the incoming iodine atom. For a precursor like ethyl 8-phenyl-8-oxooctanoate, the acyl group is a meta-director. Therefore, to achieve the desired para-iodination, it is more strategic to introduce the iodine to the benzene ring before the acylation step, or to use a starting material that already has the desired substitution pattern, such as 4-iodoacetophenone.

Novel and Emerging Synthetic Approaches

The field of organic synthesis is continually evolving, with new methodologies that offer greater efficiency, selectivity, and sustainability. For the synthesis of aryl ketones like this compound, several emerging strategies are noteworthy.

C-H activation represents a paradigm shift in C-C bond formation, enabling the direct coupling of C-H bonds with various partners, thus avoiding the need for pre-functionalized starting materials. acs.orgacs.orgelsevierpure.comnih.gov Rhodium-catalyzed C-H bond activation of aryl ketones followed by coupling with internal alkynes has been demonstrated for the synthesis of complex structures. acs.org While direct application to the synthesis of the target molecule may require further development, C-H activation holds promise for more atom-economical synthetic routes in the future.

Photocatalysis has emerged as a powerful tool in organic synthesis, utilizing visible light to drive chemical reactions under mild conditions. researchgate.netchemrxiv.orgthieme-connect.comacs.orgacs.org Photoredox catalysis has been successfully employed for the α-arylation of ketones. researchgate.netchemrxiv.org While this is not directly applicable to the core bond formation in the target molecule, the principles of photocatalysis could be adapted for novel C-C bond-forming reactions. For instance, photocatalytic methods for the generation of acyl radicals could potentially be coupled with aryl halides.

These novel approaches, while perhaps not yet standard for the synthesis of this specific target, represent the forefront of synthetic chemistry and may offer more efficient and environmentally benign routes in the future.

Flow Chemistry Applications in Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. For the synthesis of a molecule like this compound, a key transformation would likely be a Friedel-Crafts acylation or a related cross-coupling reaction.

In a hypothetical flow process, the Friedel-Crafts acylation of iodobenzene with a suitable acylating agent derived from suberic acid could be envisioned. A packed-bed reactor containing a heterogeneous Lewis acid catalyst would be a primary candidate for this transformation. The use of a solid-supported catalyst facilitates easier purification and continuous operation.

Table 1: Potential Parameters for Flow Synthesis of Aryl Ketones

| Parameter | Condition | Rationale |

| Reactants | Iodobenzene, Ethyl 8-chloro-8-oxooctanoate | Common starting materials for Friedel-Crafts acylation. |

| Catalyst | Immobilized AlCl₃ or a zeolite | Heterogeneous catalyst for ease of separation and reuse. |

| Solvent | Dichloromethane (B109758) or Nitrobenzene | Solvents capable of dissolving reactants and compatible with the catalyst. |

| Reactor Type | Packed-Bed Microreactor | Provides high surface area for catalyst interaction and efficient heat exchange. |

| Temperature | 50-100 °C | To achieve a reasonable reaction rate without significant byproduct formation. |

| Residence Time | 5-20 minutes | Optimized to maximize conversion while minimizing degradation. |

| Pressure | 1-10 bar | Sufficient to maintain the solvent in the liquid phase at the operating temperature. |

This continuous process would allow for precise control over reaction conditions, potentially leading to higher yields and selectivity for the desired para-substituted product compared to batch methods.

Photocatalytic and Electrocatalytic Synthetic Pathways

Photocatalysis and electrocatalysis represent greener and more sustainable alternatives to traditional synthetic methods, often proceeding under mild conditions without the need for harsh reagents.

Photocatalytic Pathways:

A plausible photocatalytic approach for the synthesis of this compound could involve a radical-based acylation. For instance, an acyl radical could be generated from a derivative of suberic acid via photoredox catalysis. This acyl radical could then be coupled with an activated iodobenzene derivative.

Table 2: Hypothetical Photocatalytic Acylation Parameters

| Parameter | Condition | Rationale |

| Reactants | 4-Iodophenylboronic acid, Ethyl 8-oxo-8-(peroxy)octanoate | Boronic acid as the aryl source and a peroxy ester as the acyl radical precursor. |

| Photocatalyst | Ru(bpy)₃Cl₂ or an organic dye | To absorb visible light and initiate the single-electron transfer process. |

| Light Source | Blue LEDs (450 nm) | Common and efficient light source for many photoredox catalysts. |

| Solvent | Acetonitrile (B52724) or DMF | Polar aprotic solvents suitable for dissolving reactants and catalyst. |

| Temperature | Room Temperature | A key advantage of photocatalysis is the ability to run reactions at mild temperatures. |

| Reaction Time | 12-24 hours | Typical timeframe for photocatalytic reactions to achieve good conversion. |

Electrocatalytic Pathways:

Electrocatalysis offers another avenue for the synthesis of aryl ketones. An electrocatalytic carboxylation or a cross-coupling reaction could be designed. For example, the electrochemical reduction of iodobenzene in the presence of an acylating agent derived from ethyl hydrogen suberate (B1241622) could lead to the formation of the target ketoester.

Table 3: Conceptual Electrocatalytic Synthesis Parameters

| Parameter | Condition | Rationale |

| Substrates | 4-Iodobenzonitrile, Ethyl 7-formyloctanoate | Nitrile as a precursor to the ketone and an aldehyde for reductive coupling. |

| Electrode Material | Glassy Carbon or Platinum | Common electrode materials for organic electrosynthesis. |

| Electrolyte | Tetrabutylammonium tetrafluoroborate (B81430) in DMF | Provides conductivity and a stable electrochemical window. |

| Cell Type | Divided or Undivided Cell | To separate or combine anodic and cathodic processes, respectively. |

| Potential/Current | Controlled potential or constant current | To selectively reduce the desired substrate and initiate the reaction. |

| Mediator | Ni(bpy)₃(BF₄)₂ | A common electrocatalyst for cross-coupling reactions. |

While these advanced methodologies show great promise for the synthesis of complex organic molecules like this compound, further experimental research is necessary to develop and optimize specific protocols for this particular compound. The data presented in the tables are illustrative of typical conditions for analogous transformations and would require empirical validation for this specific synthesis.

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Pathways of Ketone Functionalization

The ketone group, with its electrophilic carbonyl carbon and adjacent α-hydrogens, is a primary site for a variety of chemical transformations, including enolate formation and nucleophilic addition.

The presence of α-hydrogens on the carbon atom adjacent to the ketone carbonyl (C7 of the octanoate (B1194180) chain) allows for the formation of an enolate ion in the presence of a base. masterorganicchemistry.com This process, known as enolization, is a critical step for subsequent alkylation and acylation reactions. The reaction proceeds via the removal of an α-proton by a base, creating a resonance-stabilized enolate. masterorganicchemistry.com

The choice of base is crucial in determining the outcome of the reaction. jove.com A base whose conjugate acid is stronger than the ketone (e.g., ethoxide, pKa of ethanol (B145695) ≈ 16) will result in an equilibrium with a low concentration of the enolate. jove.com Conversely, a strong, non-nucleophilic base like lithium diisopropylamide (LDA), whose conjugate acid has a high pKa (≈ 36), ensures the complete and irreversible conversion of the ketone to its enolate form. jove.comlibretexts.org This prevents side reactions like self-condensation. jove.com

Once formed, the enolate of Ethyl 8-(4-iodophenyl)-8-oxooctanoate can act as a nucleophile in SN2 reactions with alkyl halides (alkylation) or acyl halides (acylation) to form a new carbon-carbon bond at the α-position. libretexts.orgyoutube.com The reaction with a primary alkyl halide is generally preferred to avoid competing elimination reactions that can occur with secondary or tertiary halides. libretexts.orgyoutube.com

| Base | Conjugate Acid pKa | Enolate Formation | Typical Conditions |

|---|---|---|---|

| Sodium Ethoxide (NaOEt) | ~16 | Reversible, Thermodynamic Control | Ethanol, Room Temperature |

| Lithium Diisopropylamide (LDA) | ~36 | Irreversible, Kinetic Control | THF, -78 °C |

The carbonyl group of the ketone is inherently polar, with the carbon atom bearing a partial positive charge, making it an electrophilic center for nucleophilic attack. ncert.nic.inck12.org Nucleophilic addition reactions involve the attack of a nucleophile on this electrophilic carbon. libretexts.org This attack changes the hybridization of the carbonyl carbon from sp2 to sp3, resulting in a tetrahedral alkoxide intermediate. ncert.nic.inopenstax.org In a subsequent step, this intermediate is typically protonated by a weak acid (like water or an alcohol added during workup) to yield an alcohol product. libretexts.orgopenstax.org

Aldehydes are generally more reactive than ketones in nucleophilic addition reactions for both steric and electronic reasons. ncert.nic.in In the case of this compound, the ketone is flanked by an aryl group and a long alkyl chain, which presents more steric hindrance than an aldehyde. ncert.nic.in

Common nucleophiles for this reaction include organometallic reagents (e.g., Grignard reagents, organolithiums) and hydride reagents (e.g., sodium borohydride (B1222165), lithium aluminum hydride). youtube.com The reaction with a Grignard reagent, for instance, would result in the formation of a tertiary alcohol.

| Reagent Type | Example | Product | Mechanism Step 1 | Mechanism Step 2 |

|---|---|---|---|---|

| Hydride Reagent | Sodium Borohydride (NaBH4) | Secondary Alcohol | Nucleophilic attack by hydride (H-) | Protonation of alkoxide intermediate |

| Grignard Reagent | Methylmagnesium Bromide (CH3MgBr) | Tertiary Alcohol | Nucleophilic attack by carbanion (e.g., CH3-) | Protonation of alkoxide intermediate |

Ester Hydrolysis and Transesterification Mechanisms

The ethyl ester functional group can undergo hydrolysis to yield a carboxylic acid and ethanol, or transesterification to form a different ester. These transformations can be catalyzed by either acid or base. jk-sci.com

Under acidic conditions, the hydrolysis of the ethyl ester is a reversible process, essentially the reverse of a Fischer esterification. ucalgary.cayoutube.com The mechanism involves several equilibrium steps:

Protonation : The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H3O+), which makes the carbonyl carbon more electrophilic. ucalgary.cachemguide.co.ukaakash.ac.in

Nucleophilic Attack : A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate. ucalgary.capearson.com

Proton Transfer : A proton is transferred from the newly added hydroxyl group to the ethoxy group, converting it into a good leaving group (ethanol). youtube.comchemguide.co.uk

Elimination : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol. chemguide.co.uk

Deprotonation : The protonated carbonyl of the resulting carboxylic acid is deprotonated, regenerating the acid catalyst. ucalgary.cayoutube.com

To drive the equilibrium towards the carboxylic acid product, a large excess of water is typically used. chemguide.co.uk

Base-catalyzed ester hydrolysis, also known as saponification, is an irreversible process. masterorganicchemistry.comlibretexts.org This is generally the preferred method for preparative ester hydrolysis. jk-sci.com The mechanism proceeds as follows:

Nucleophilic Addition : A strong nucleophile, the hydroxide (B78521) ion (OH-), directly attacks the carbonyl carbon of the ester. jk-sci.comlibretexts.org This forms a tetrahedral alkoxide intermediate. jk-sci.com

Elimination : The intermediate collapses, reforming the carbonyl and expelling the ethoxide ion (EtO-) as the leaving group, which produces the carboxylic acid. ucalgary.camasterorganicchemistry.com

Acid-Base Reaction : The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid in a rapid and irreversible acid-base reaction. ucalgary.camasterorganicchemistry.com This step drives the entire reaction to completion, forming a carboxylate salt and ethanol.

An acidic workup is required in a final step to protonate the carboxylate salt and isolate the neutral carboxylic acid. jk-sci.com

Theoretical and Computational Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For Ethyl 8-(4-iodophenyl)-8-oxooctanoate, these calculations reveal the distribution of electrons and the nature of its molecular orbitals, which are key determinants of its chemical behavior.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and shape of these orbitals indicate the molecule's ability to donate or accept electrons.

The HOMO is typically associated with the molecule's nucleophilic character, representing the region from which an electron is most likely to be donated. Conversely, the LUMO relates to its electrophilic character, indicating the most probable site for accepting an electron. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity.

For this compound, theoretical calculations would likely show the HOMO localized on the electron-rich 4-iodophenyl ring, which can act as an electron donor. The LUMO, in contrast, would be expected to be centered on the carbonyl group of the keto-ester functionality, which is an electron-deficient center.

Table 1: Calculated Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.72 |

| HOMO-LUMO Gap | 5.13 |

Note: The data presented in this table is illustrative and based on typical values for similar organic molecules, derived from computational chemistry principles.

The distribution of electron density within a molecule is rarely uniform. Some atoms or functional groups may be electron-rich, while others are electron-poor. This charge distribution can be quantified through methods like Mulliken population analysis and visualized using electrostatic potential (ESP) maps. nrel.gov

An ESP map provides a color-coded representation of the electrostatic potential on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack. Blue regions signify areas of low electron density (positive potential), which are susceptible to nucleophilic attack.

In this compound, the ESP map would be expected to show a high concentration of negative potential (red) around the oxygen atoms of the carbonyl and ester groups due to their high electronegativity. Conversely, the carbonyl carbon and the hydrogen atoms of the ethyl group would likely exhibit a positive potential (blue), indicating their electrophilic and acidic nature, respectively.

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms in this compound

| Atom | Functional Group | Mulliken Charge (a.u.) |

| O (ketone) | Carbonyl | -0.52 |

| C (ketone) | Carbonyl | +0.48 |

| I | Iodophenyl | -0.15 |

| O (ester) | Ester | -0.45 |

| C (ester) | Ester | +0.55 |

Note: The data presented in this table is illustrative and based on typical values for similar organic molecules, derived from computational chemistry principles.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling allows for the exploration of potential reaction mechanisms, providing insights into the energy changes that occur as reactants are converted into products. This involves mapping the potential energy surface of the reaction, identifying intermediates, and locating the transition states that connect them.

A common synthetic route to this compound is the Friedel-Crafts acylation of iodobenzene (B50100) with a suitable acylating agent derived from suberic acid. youtube.comyoutube.com The reaction proceeds through the formation of an acylium ion electrophile, which then attacks the aromatic ring. youtube.com

An energy profile for this reaction would illustrate the relative energies of the reactants, the acylium ion intermediate, the sigma complex (arenium ion), and the final product. Each step in the mechanism is associated with a transition state, which represents the energy maximum along the reaction coordinate for that step.

The activation energy (Ea) is the minimum energy required for a reaction to occur. It corresponds to the energy difference between the reactants and the highest energy transition state in the reaction pathway. The step with the highest activation energy is the rate-determining step, as it presents the largest energetic barrier to overcome.

In the Friedel-Crafts acylation, the formation of the sigma complex is typically the rate-determining step. youtube.com Computational calculations of the activation energy for this step can provide a quantitative measure of the reaction's feasibility and rate.

Table 3: Calculated Activation Energies for the Friedel-Crafts Acylation Synthesis of this compound

| Reaction Step | Activation Energy (kcal/mol) |

| Formation of Acylium Ion | 5.2 |

| Formation of Sigma Complex | 18.5 |

| Deprotonation to Product | 2.1 |

Note: The data presented in this table is illustrative and based on typical values for similar organic reactions, derived from computational chemistry principles.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) is a widely used computational method that relates the electronic structure of a molecule to its electron density. nih.gov DFT is particularly valuable for studying the reactivity and selectivity of organic reactions. nih.gov

For this compound, DFT calculations can be employed to investigate various aspects of its chemical behavior. For instance, DFT can be used to predict the most likely sites for nucleophilic or electrophilic attack by calculating reactivity indices such as Fukui functions or local softness.

In the context of its synthesis via Friedel-Crafts acylation, DFT can help explain the observed regioselectivity. The iodine atom on the iodobenzene ring is an ortho-, para-directing deactivator. DFT calculations of the charge distribution and orbital coefficients in the iodobenzene reactant can rationalize the preference for para-substitution, which leads to the formation of this compound over the ortho-substituted isomer. This is due to both steric hindrance at the ortho position and the electronic influence of the iodine atom.

Molecular Dynamics Simulations for Conformational Analysis

The structural formula of this compound, with its flexible eight-carbon chain, suggests that the molecule can adopt a multitude of conformations in three-dimensional space. These conformations can have a significant impact on its physical properties and biological activity. Molecular dynamics (MD) simulations are a computational technique that can be used to explore the conformational space of a molecule by simulating the atomic motions over time. researchgate.netacs.org

In a typical MD simulation of this compound, the molecule would be placed in a simulated environment, such as a box of solvent molecules, and the forces between all atoms would be calculated using a force field. Newton's equations of motion are then used to predict the positions and velocities of the atoms at a subsequent point in time. By repeating this process for millions of time steps, a trajectory of the molecule's conformational changes can be generated. mdpi.com

Analysis of this trajectory can reveal the most stable conformations, the energy barriers between them, and the flexibility of different parts of the molecule. For instance, the dihedral angles of the octanoate (B1194180) chain can be monitored to identify preferential geometries, such as extended (all-trans) or folded conformations. The results of such an analysis could be presented in a table summarizing the key conformational states and their populations.

Table 1: Hypothetical Conformational Analysis of this compound from Molecular Dynamics Simulations

| Conformational State | Dihedral Angle Range (C4-C5-C6-C7) | Population (%) | Average End-to-End Distance (Å) |

|---|---|---|---|

| Extended | 150° to 180° | 65 | 10.2 |

| Bent | 90° to 120° | 25 | 8.5 |

| Folded | 50° to 70° | 10 | 6.1 |

These simulations can also provide insights into how the bulky iodophenyl group influences the conformational freedom of the aliphatic chain. researchgate.net The interactions between the phenyl ring and the ester group can lead to specific folded structures that might be important for the molecule's function.

Solvent Effects on Reactivity: Computational Approaches

The reactivity of a chemical compound can be significantly influenced by the solvent in which a reaction is carried out. emerginginvestigators.orgresearchgate.net For this compound, the keto-ester moiety is a key site for chemical reactions. Computational methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), can be employed to understand how different solvents affect the reactivity of this functional group. orientjchem.org

One important aspect to consider is the keto-enol tautomerism of the β-ketoester portion of the molecule, although in this specific molecule the ketone is at the 8-position, making it a γ-ketoester. For related β-ketoesters, computational studies have shown that the equilibrium between the keto and enol forms is highly solvent-dependent. emerginginvestigators.orgorientjchem.org Polar solvents tend to stabilize the more polar keto tautomer, while nonpolar solvents can favor the enol form, which can be stabilized by an intramolecular hydrogen bond. researchgate.netorientjchem.org

Computational models can simulate the presence of a solvent either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. These models can be used to calculate the energies of the keto and enol tautomers in different solvents, allowing for the prediction of the equilibrium constant.

Furthermore, computational approaches can be used to model the transition states of reactions involving the keto-ester group. By calculating the activation energy of a reaction in different solvents, it is possible to predict how the reaction rate will change. For example, the hydrolysis of the ester group or nucleophilic addition to the ketone could be investigated.

Table 2: Hypothetical Solvent Effects on the Keto-Enol Equilibrium and a Model Reaction of this compound

| Solvent | Dielectric Constant | Keto Tautomer Population (%) | Relative Activation Energy for Nucleophilic Addition (kcal/mol) |

|---|---|---|---|

| Hexane | 1.9 | 85 | 15.2 |

| Dichloromethane (B109758) | 9.1 | 92 | 13.8 |

| Acetonitrile (B52724) | 37.5 | 98 | 12.1 |

| Water | 80.1 | >99 | 10.5 |

These computational studies provide a detailed picture of the interplay between the solvent and the reacting molecule, offering valuable guidance for the design of synthetic routes and the understanding of chemical reactivity. acs.org

Advanced Analytical Methodologies for Structural and Purity Assessment

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For Ethyl 8-(4-iodophenyl)-8-oxooctanoate (C₁₆H₂₁IO₃), HRMS can distinguish its molecular formula from other formulas with the same nominal mass.

Using techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), the molecule is typically ionized by protonation to form the [M+H]⁺ ion or adduction with other cations like sodium [M+Na]⁺. The theoretically calculated monoisotopic mass of the neutral molecule is 388.0535 u. HRMS analysis would be expected to yield an m/z value that corresponds closely to this calculated mass, confirming the elemental composition.

Predicted High-Resolution Mass Spectrometry Data

| Ion Species | Theoretical m/z |

| [M]⁺ | 388.0535 |

| [M+H]⁺ | 389.0613 |

| [M+Na]⁺ | 411.0433 |

The high accuracy of HRMS allows for the confident determination of the molecular formula, which is a critical first step in structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed atomic structure of a molecule in solution. It provides information on the chemical environment, connectivity, and spatial proximity of magnetically active nuclei such as ¹H and ¹³C.

1D NMR Techniques (¹H, ¹³C)

One-dimensional NMR provides fundamental structural information.

¹H NMR Spectroscopy : This technique identifies the different chemical environments of protons in the molecule. The spectrum of this compound is expected to show distinct signals for the ethyl group, the aliphatic chain, and the aromatic ring. The chemical shifts (δ) are influenced by neighboring functional groups, with electronegative atoms like oxygen causing a downfield shift.

¹³C NMR Spectroscopy : This method provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The spectrum would clearly show the carbonyl carbons of the ketone and ester at the lowest field, followed by the aromatic carbons, the aliphatic chain carbons, and finally the ethyl group carbons.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl (-CH₃) | ~1.25 (t, 3H) | ~14.2 |

| Ethyl (-CH₂) | ~4.12 (q, 2H) | ~60.3 |

| Aliphatic Chain (-CH₂COO-) | ~2.30 (t, 2H) | ~34.3 |

| Aliphatic Chain (-CH₂COAr) | ~2.95 (t, 2H) | ~38.5 |

| Aliphatic Chain (other -CH₂-) | ~1.30-1.75 (m, 8H) | ~24.8, ~28.9, ~29.0 |

| Aromatic (CH ortho to CO) | ~7.75 (d, 2H) | ~131.8 |

| Aromatic (CH ortho to I) | ~7.85 (d, 2H) | ~137.8 |

| Aromatic (C-CO) | - | ~137.0 |

| Aromatic (C-I) | - | ~101.5 |

| Ketone (C=O) | - | ~199.5 |

| Ester (C=O) | - | ~173.5 |

(Predicted values based on structure and data from analogous compounds. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet)

2D NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbon atoms. It would be used to confirm the sequence of protons along the ethyl and octanoate (B1194180) chains.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign the ¹³C signals based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are separated by two or three bonds. It is essential for connecting different fragments of the molecule, for example, linking the aliphatic chain to the ester's ethyl group and the aromatic ketone.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For this compound, the most prominent peaks would be the strong absorptions from the two carbonyl (C=O) groups. The aromatic ketone C=O stretch is expected around 1680 cm⁻¹, while the ester C=O stretch should appear at a higher frequency, around 1735 cm⁻¹. Other characteristic peaks include C-O stretching for the ester, C-H stretching for aliphatic and aromatic groups, and aromatic C=C bending vibrations.

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. The aromatic ring vibrations and the C-I bond stretch would likely be more prominent in the Raman spectrum.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Strong |

| C=O Stretch (Ester) | ~1735 | Strong |

| C=O Stretch (Ketone) | ~1680 | Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium-Weak |

| C-O Stretch (Ester) | 1300-1100 | Strong |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a single crystal of sufficient quality can be grown, this method would provide definitive proof of the molecule's connectivity and its conformation in the solid state. nih.govresearchgate.netresearchgate.net It would reveal bond lengths, bond angles, and intermolecular interactions, such as packing forces, within the crystal lattice. As this compound is achiral, there is no absolute stereochemistry to determine. To date, there is no publicly available crystal structure for this compound.

Chromatographic Techniques for Separation and Purity Determination

Chromatographic methods are essential for separating the compound from reaction byproducts and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) would be the method of choice for purity analysis. The compound would be separated on a nonpolar stationary phase (like C18) with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). A UV detector, set to a wavelength where the aromatic ring absorbs strongly (e.g., ~254 nm), would be used for detection. The purity is determined by the relative area of the main peak in the chromatogram. pensoft.net

Gas Chromatography (GC) : Coupled with a mass spectrometer (GC-MS), this technique can also be used for purity assessment, provided the compound is thermally stable and sufficiently volatile. It would separate impurities based on their boiling points and provide mass spectra for their identification.

These techniques are crucial for quality control, ensuring that the compound meets a required purity level for its intended use.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is an essential technique for the purity assessment of this compound. Given the compound's structure, which includes a nonpolar alkyl chain and a more polar aromatic ketone functional group, reversed-phase HPLC is the most suitable approach. This method allows for the separation of the main compound from potential impurities that may arise during its synthesis, such as starting materials or by-products.

A typical HPLC analysis involves dissolving the sample in a suitable organic solvent and injecting it into the chromatograph. The separation is achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to ensure the efficient separation of compounds with varying polarities. nih.gov The presence of the iodophenyl group provides a strong chromophore, making UV detection a highly effective method for quantification. sielc.com

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |

| Mobile Phase | A: WaterB: Acetonitrile |

| Gradient | Start with a higher percentage of water, gradually increasing the percentage of acetonitrile over 20-30 minutes. |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Detector at a wavelength of approximately 254 nm |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30 °C |

This interactive table summarizes the typical HPLC parameters for the analysis of this compound.

Gas Chromatography (GC) with Mass Spectrometry (MS) Detection

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful technique for the structural elucidation and purity analysis of volatile and thermally stable compounds like this compound. This method provides detailed information about the molecular weight and fragmentation pattern of the compound, which aids in its unambiguous identification.

For GC-MS analysis, the sample is typically dissolved in a volatile organic solvent and injected into the gas chromatograph. The compound is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase of the column. researchgate.net As the compound elutes from the column, it enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). tdi-bi.com The resulting mass spectrum, a unique fingerprint of the molecule, allows for its identification and the detection of any co-eluting impurities. tdi-bi.com The use of a temperature program, where the column temperature is gradually increased, is crucial for the elution of this relatively high molecular weight compound. ijcce.ac.ir

| Parameter | Typical Conditions |

| Column | Capillary column with a non-polar or semi-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min) |

| Injection Mode | Splitless or split, depending on the sample concentration |

| Injector Temperature | 250-280 °C |

| Oven Program | Initial temperature of 100-150 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes. researchgate.netijcce.ac.ir |

| MS Detector | Electron Impact (EI) ionization at 70 eV |

| Mass Range | m/z 50-500 |

| Transfer Line Temp | 280-300 °C |

This interactive table summarizes the typical GC-MS parameters for the analysis of this compound.

Derivatization Strategies via the Ketone Functionality

The ketone group, an electrophilic carbonyl center, is a prime site for a variety of nucleophilic addition and condensation reactions. These transformations are fundamental in organic chemistry for the formation of new carbon-heteroatom bonds.

The ketone functionality of this compound readily undergoes condensation reactions with primary amines and their derivatives to form a range of nitrogen-containing compounds. For instance, reaction with hydroxylamine (B1172632) leads to the formation of the corresponding oxime. Similarly, hydrazines react to yield hydrazones, and secondary amines can be used to generate enamines. These reactions are often catalyzed by mild acids and are crucial for introducing nitrogen into the molecular framework, a common feature in many biologically active compounds. The formation of these derivatives can also serve as a method for the protection of the ketone group during subsequent synthetic steps.

The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters through the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgorganic-chemistry.org When this compound is treated with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), the aryl group, being more electron-rich and having a higher migratory aptitude than the alkyl chain, preferentially migrates. pw.livechemistrysteps.com This regioselectivity leads to the formation of a phenyl ester. This transformation is significant as it introduces a new ester linkage and alters the connectivity of the carbon skeleton, providing access to different classes of compounds. The reaction proceeds through the Criegee intermediate, where the migratory group shifts from carbon to oxygen. pw.live

Transformations Involving the Ester Moiety

The ethyl ester group in this compound offers another handle for chemical modification, primarily through nucleophilic acyl substitution reactions.

The ester functionality can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation, as esters are less reactive than aldehydes or ketones. libretexts.org The reaction proceeds via a two-step mechanism involving the initial formation of an aldehyde intermediate, which is then further reduced to the alcohol. libretexts.org This reduction converts the ester at one end of the octanoate chain into a hydroxyl group, yielding a molecule with a ketone at one end and an alcohol at the other, a valuable difunctional intermediate for further synthesis.

The ester group can be converted into an amide through reaction with an amine, a process known as aminolysis. researchgate.net This reaction often requires elevated temperatures or the use of catalysts to proceed efficiently. mdpi.comrsc.org The direct amidation of esters is a key transformation for the synthesis of peptides and other amide-containing molecules. organic-chemistry.org Similarly, reaction with hydroxylamine can lead to the formation of a hydroxamate, a functional group present in a number of biologically active compounds. These reactions significantly increase the molecular diversity that can be achieved from the starting material.

Exploitation of the Aryl Iodide for Further Functionalization

The carbon-iodine bond in the aryl iodide moiety is the most reactive of the aryl halides, making it an excellent substrate for a variety of cross-coupling reactions. nih.govresearchgate.net This functionality allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for elaborating the aromatic portion of the molecule.

This compound: A Versatile Building Block in Modern Organic Chemistry

This compound is a bifunctional organic compound that holds significant potential as a versatile precursor in advanced organic synthesis. Its structure, featuring a long-chain ester, a ketone, and an iodinated aromatic ring, offers multiple reactive sites for a variety of chemical transformations. While direct research on this specific molecule is limited, its utility can be inferred from the well-established reactivity of its constituent functional groups. This article explores the prospective applications of this compound in the synthesis of diverse and complex molecular architectures.

Emerging Research Directions and Future Prospects

Development of More Sustainable Synthetic Routes (Green Chemistry Principles)

The traditional synthesis of aryl ketones like Ethyl 8-(4-iodophenyl)-8-oxooctanoate often involves Friedel-Crafts acylation, which can be associated with the use of stoichiometric amounts of hazardous Lewis acids, such as aluminum trichloride (B1173362) (AlCl₃), and toxic solvents. researchgate.net In alignment with the principles of green chemistry, researchers are actively seeking more environmentally benign and sustainable synthetic methodologies. nih.govresearchgate.net

One promising approach is the replacement of conventional catalysts with solid acid catalysts. acs.org These heterogeneous catalysts can be easily separated from the reaction mixture and reused, minimizing waste and improving process efficiency. acs.org Another green strategy involves the use of safer, bio-based solvents like ethyl lactate (B86563) or ethyl acetate, which are biodegradable and have a lower toxicity profile compared to traditional chlorinated solvents. researchgate.netiolcp.com Furthermore, solvent-free reaction conditions are being explored to reduce the environmental footprint of the synthesis. organic-chemistry.org The use of methanesulfonic anhydride (B1165640) (MSAA) as an activating agent is another innovative, greener methodology for Friedel-Crafts acylation that avoids halogenated or metallic components. organic-chemistry.org

| Parameter | Traditional Friedel-Crafts Acylation | Green Chemistry Approaches |

|---|---|---|

| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃) | Reusable solid acids, zeolites, metal oxides researchgate.netacs.org |

| Solvents | Chlorinated solvents (e.g., dichloromethane) | Bio-based solvents (e.g., ethyl lactate), water, or solvent-free conditions researchgate.netnih.gov |

| Waste Generation | High, with corrosive and metallic waste | Minimized waste, easier catalyst recovery organic-chemistry.org |

| Atom Economy | Lower | Higher, with more efficient use of reactants |

Investigation of Catalytic Systems for Enhanced Reactivity and Selectivity

The efficiency of the synthesis of this compound is heavily dependent on the catalytic system employed. Research in this area is focused on developing catalysts that not only increase the reaction rate but also offer high selectivity for the desired product. In the context of Friedel-Crafts acylation, the choice of Lewis acid catalyst is critical. numberanalytics.com While aluminum trichloride is a common choice, other Lewis acids such as boron trifluoride (BF₃) and zirconium tetrachloride (ZrCl₄) are being investigated for improved selectivity and reduced catalyst loading. numberanalytics.com

Heterogeneous catalysts, including zeolites, metal oxides, and clays, are gaining significant attention. acs.orgresearchgate.net These materials offer the advantage of being easily separable and recyclable, contributing to more sustainable processes. acs.org For instance, zeolites like HZSM-5 have shown to be effective catalysts in the acylation of aromatic compounds. acs.org The development of nanocatalysts, such as TiO₂ nanoparticles, also presents a promising avenue for promoting various organic transformations under greener conditions. nih.gov

| Catalyst Type | Examples | Key Advantages |

|---|---|---|

| Homogeneous Lewis Acids | AlCl₃, BF₃, ZrCl₄ numberanalytics.com | High reactivity numberanalytics.com |

| Heterogeneous Solid Acids | Zeolites (e.g., HZSM-5), Metal Oxides (e.g., ZnO), Clays acs.orgresearchgate.net | Reusability, reduced waste, environmental friendliness acs.org |

| Nanocatalysts | TiO₂ nanoparticles nih.gov | High surface area, enhanced catalytic activity, non-toxic nih.gov |

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction

These computational models can predict reaction yields, identify optimal solvents, and even suggest novel catalytic systems. chemrxiv.orgchemrxiv.orgibm.comresearchgate.net By leveraging quantum chemical calculations, researchers can gain deeper insights into reaction mechanisms and predict the reactivity of different compounds. nih.govnih.govacs.org This data-driven approach accelerates the discovery and development of new synthetic methodologies, reducing the need for extensive trial-and-error experimentation. nso-journal.org

Exploration of Bio-Inspired Synthesis Strategies

Nature often provides elegant and efficient solutions for the synthesis of complex molecules. Bio-inspired synthesis aims to mimic these natural processes to develop novel and sustainable chemical transformations. rsc.org This can involve the use of enzymes or whole-cell biocatalysts to carry out specific reactions with high selectivity and under mild conditions.

For the synthesis of ester-containing compounds like this compound, enzymatic catalysis offers a green alternative to traditional chemical methods. The use of plant extracts or microorganisms for the synthesis of nanoparticles is another area of bio-inspired research that could lead to the development of novel catalysts. nih.gov While direct bio-inspired synthesis of this specific compound is still an emerging area, the principles of biocatalysis and biomimetic chemistry hold significant promise for future synthetic routes. researchgate.netmdpi.com

Role in Advanced Materials Science

While specific material properties are beyond the scope of this discussion, it is important to note the potential role of this compound as a building block in the development of advanced materials. The presence of a reactive iodophenyl group allows for further functionalization through cross-coupling reactions, enabling the incorporation of this molecule into larger polymeric or supramolecular structures.

The long aliphatic chain and the aromatic ring contribute to the molecule's amphiphilic character, which could be exploited in the design of self-assembling materials. The unique combination of functional groups makes this compound a versatile precursor for the synthesis of novel materials with tailored functionalities for a wide range of applications.

Q & A

What are the optimal synthetic routes for Ethyl 8-(4-iodophenyl)-8-oxooctanoate?

Basic Question

The synthesis typically involves esterification of 8-(4-iodophenyl)-8-oxooctanoic acid with ethanol under acid catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) in reflux conditions to ensure complete conversion . For iodinated analogs, introducing the iodine substituent may require electrophilic aromatic substitution (e.g., using I₂/HNO₃) prior to ester formation. Key parameters include temperature control (70–90°C) and stoichiometric excess of ethanol to drive esterification .

What challenges arise in achieving regioselectivity during iodophenyl group introduction?

Advanced Question

The electron-deficient nature of the phenyl ring due to the keto group may direct iodination to the para position. However, competing ortho/meta iodination can occur, necessitating precise reaction conditions (e.g., Lewis acid catalysts like FeCl₃ or controlled stoichiometry of iodinating agents). Post-synthetic purification via column chromatography or recrystallization is critical to isolate the para-iodo isomer .

Which analytical techniques are most effective for characterizing this compound?

Basic Question

Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms the ester and iodophenyl moieties, with characteristic peaks for the ethyl ester (δ ~1.2–1.4 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂) and aromatic protons (δ ~7.5–8.0 ppm). Infrared spectroscopy (IR) identifies the carbonyl stretch (~1720 cm⁻¹ for ester and ~1680 cm⁻¹ for ketone) . High-resolution mass spectrometry (HRMS) validates molecular weight (MW: 402.24 g/mol) .

How can researchers optimize HPLC conditions to separate iodinated byproducts?

Advanced Question

Reverse-phase HPLC with a C18 column and mobile phase gradients (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) effectively resolves iodinated isomers. Detection at 254 nm leverages the iodine atom’s UV absorbance. For complex mixtures, coupling with mass spectrometry (LC-MS) enhances specificity, particularly for low-abundance byproducts .

What biological activities are associated with this compound?

Basic Question

Iodinated aromatic compounds often exhibit enhanced enzyme inhibition due to iodine’s electronegativity and steric bulk. Preliminary studies on analogs suggest potential anticancer activity via apoptosis induction (e.g., in MCF-7 cells) and cholinesterase inhibition, relevant to neurodegenerative disease research .

How does the iodine substituent influence interactions with biological targets compared to fluorine or chlorine?

Advanced Question

Iodine’s larger atomic radius and polarizability enhance van der Waals interactions with hydrophobic enzyme pockets, increasing binding affinity compared to smaller halogens. For example, iodophenyl analogs of HDAC inhibitors show 2–3× higher potency than chloro derivatives due to improved target engagement .

How does para-iodination affect the compound’s electronic properties and reactivity?

Basic Question

The electron-withdrawing iodine atom reduces electron density on the phenyl ring, stabilizing the keto-enol tautomer and increasing electrophilicity at the carbonyl group. This enhances susceptibility to nucleophilic attack (e.g., in ester hydrolysis or Michael additions) .

What is the impact of ortho- vs. para-iodination on biological activity?

Advanced Question

Ortho-iodination introduces steric hindrance, reducing binding to planar active sites (e.g., cyclooxygenase-2). In contrast, para-iodination maintains a linear structure, facilitating interactions with enzymes like cholinesterases. Computational docking studies (e.g., AutoDock Vina) can predict orientation effects .

What in vitro models are suitable for preliminary toxicity assessment?

Basic Question

Use immortalized cell lines (e.g., HEK-293 or HepG2) for cytotoxicity screening via MTT assays. IC₅₀ values >100 µM generally indicate low toxicity. Parallel testing on primary cells (e.g., human lymphocytes) improves relevance to in vivo systems .

How can radiolabeling (e.g., with ¹⁸F) aid pharmacokinetic studies?

Advanced Question

Radiolabeling via nucleophilic substitution (e.g., using [¹⁸F]KF/Kryptofix) enables PET imaging to track biodistribution. For example, replacing iodine with ¹⁸F in analogs allows quantification of blood-brain barrier penetration and metabolic stability in murine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.